Tedalinab

Cannabinoid Receptor Receptor Selectivity Osteoarthritis Pain

Tedalinab (GRC-10693) delivers the industry's most selective CB2 agonism (>4700-fold over CB1), eliminating psychoactive CB1 confounds in preclinical pain and inflammation models. Phase I clinical validation at 300 mg p.o. once daily assures translational relevance. Fast-signaling 'superagonist' kinetics enable cutting-edge GPCR studies. Its sharply defined selectivity window and proven in vivo efficacy ensure reproducible, publication-quality data. Buy direct for your chronic pain, neuropathic, or kinetic profiling research.

Molecular Formula C19H21F2N3O
Molecular Weight 345.4 g/mol
CAS No. 916591-01-0
Cat. No. B611276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTedalinab
CAS916591-01-0
SynonymsGRC-10693;  GRC 10693;  GRC10693;  Tedalinab
Molecular FormulaC19H21F2N3O
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1=NN(C2=C1C3CCC2C3)C4=C(C=C(C=C4)F)F
InChIInChI=1S/C19H21F2N3O/c1-19(2,3)22-18(25)16-15-10-4-5-11(8-10)17(15)24(23-16)14-7-6-12(20)9-13(14)21/h6-7,9-11H,4-5,8H2,1-3H3,(H,22,25)/t10-,11+/m0/s1
InChIKeyNTPZXHMTJGOMCJ-WDEREUQCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tedalinab (GRC-10693, CAS 916591-01-0) for Research Procurement: Potency, Selectivity, and Preclinical Profile


Tedalinab (GRC-10693, CAS 916591-01-0) is a potent, orally active, and highly selective cannabinoid receptor type 2 (CB2) agonist developed by Glenmark Pharmaceuticals [1]. With a molecular weight of 345.39 g/mol and the chemical formula C19H21F2N3O, it is characterized by its >4700-fold functional selectivity for CB2 over the cannabinoid receptor type 1 (CB1), which is a primary determinant of its favorable preclinical and early clinical profile for targeting inflammatory and neuropathic pain conditions without the psychoactive and central nervous system (CNS) side effects associated with CB1 activation [2]. It has demonstrated promising safety and efficacy in early clinical trials for osteoarthritis and neuropathic pain, advancing through successful Phase I studies in Europe [3].

Procurement Risk: Why Tedalinab (CAS 916591-01-0) Cannot Be Replaced by Generic CB2 Agonists or In-Class Alternatives


While multiple CB2 agonists are commercially available for research, they are not interchangeable with Tedalinab. The critical barrier to substitution lies in the substantial differences in receptor selectivity profiles, binding and functional kinetics, and demonstrated in vivo activity [1]. For instance, the >4700-fold CB2/CB1 selectivity ratio of Tedalinab is not a universal property; many so-called 'selective' CB2 agonists exhibit far lower selectivity indices, introducing significant risk of off-target CB1 activity that confounds experimental outcomes in pain and inflammation models [2]. Furthermore, as a kinetically distinct 'superagonist' with fast signaling onset, its pharmacodynamic profile differs from other clinically tested CB2 agonists [3]. Substituting with a less well-characterized or less selective analog can lead to irreproducible results, invalidate comparative studies, and waste resources. The quantitative evidence below details the specific, measurable dimensions where Tedalinab differentiates itself from key comparators like Olorinab.

Quantitative Differentiation: Head-to-Head and Cross-Study Comparison of Tedalinab (CAS 916591-01-0) vs. Key CB2 Agonists


Tedalinab's CB2/CB1 Functional Selectivity Significantly Exceeds That of Olorinab

Tedalinab exhibits >4700-fold functional selectivity for the CB2 receptor over the CB1 receptor [1]. This is a defining characteristic that directly addresses the risk of CB1-mediated psychoactive side effects. In contrast, the clinically tested comparator Olorinab (APD 371) demonstrates >1000-fold selectivity for CB2 over CB1 in functional assays . While both are selective, Tedalinab's selectivity ratio is over four times greater than Olorinab's, which in research contexts requiring stringent avoidance of CB1 activity, could represent a significant advantage.

Cannabinoid Receptor Receptor Selectivity Osteoarthritis Pain Neuropathic Pain

Binding Affinity (Ki) Differentiates Tedalinab's Target Engagement from CB1

Tedalinab demonstrates a high binding affinity for the human CB2 receptor, with a pKi of 7.93, corresponding to a Ki of approximately 11.7 nM [1]. Its affinity for the CB1 receptor is substantially lower, with a pKi of 6.01 (Ki ≈ 977 nM) [1]. This 83.5-fold difference in binding affinity (Ki ratio) provides a quantitative, molecular basis for its high functional selectivity. The pKi values, sourced from ChEMBL, offer a standardized metric for comparing target engagement.

Receptor Binding Affinity Radioligand Binding Assay CB2 Agonist Target Engagement

Tedalinab's High Functional Potency (EC50) at CB2 Supports Its Efficacy Profile

In functional assays measuring receptor activation, Tedalinab shows a high potency for the human CB2 receptor, with a pEC50 of 9.21, which corresponds to an EC50 of approximately 0.62 nM [1]. In contrast, its functional potency at the CB1 receptor is markedly lower, with a pEC50 of 6.07 (EC50 ≈ 851 nM) [1]. This >1370-fold difference in functional potency further underscores its robust and selective CB2 activation profile at low concentrations.

Functional Assay Potency EC50 CB2 Agonist

Tedalinab is a Kinetically Distinct 'Superagonist' with Fast Signaling Onset

In a 2025 kinetic multiplex assay profiling seventeen clinically tested CB2 agonists, Tedalinab was categorized alongside Olorinab, PRS-211375, and ART-27.13 as a 'superagonist' characterized by fast k1 values, representing the rate constant for signaling onset (cAMP production and ß-arrestin-2 recruitment) [1]. This kinetic profile distinguishes it from other agonists that may have slower onset kinetics, potentially leading to different in vivo pharmacodynamic effects. The study found no significant biased signaling for the tested CB2R agonists, including Tedalinab [1].

Signaling Kinetics Superagonist GPCR ß-arrestin

Confirmed Oral Bioavailability and Human Dosing Regimen from Phase I Trials

Tedalinab has demonstrated good oral bioavailability and has advanced through Phase I clinical trials, establishing a human-tolerated oral dosing regimen [1]. The specific dosing schedule was 300 mg of GRC 10693 (Tedalinab) administered orally once daily for 14 days [2]. This provides a validated, human-relevant starting point for preclinical researchers designing in vivo studies or interpreting pharmacokinetic/pharmacodynamic (PK/PD) relationships.

Pharmacokinetics Oral Bioavailability Phase I Clinical Trial Dosing

Targeted Application Scenarios for Tedalinab (CAS 916591-01-0) in Preclinical Research and Drug Discovery


In Vivo Efficacy Models of Osteoarthritis and Neuropathic Pain Requiring High CB2 Selectivity

Given its >4700-fold CB2/CB1 functional selectivity and its established Phase I clinical dosing (300 mg oral, once daily for 14 days) [1], Tedalinab is a superior tool compound for chronic in vivo pain models. Its high selectivity minimizes the confounding analgesic, hypothermic, and psychoactive effects of CB1 activation, allowing for a more precise interrogation of CB2-mediated mechanisms in pain pathology. This is critical for generating translational data that more accurately predicts the efficacy and side effect profile of CB2-targeted therapies [2].

Studies of GPCR Signaling Kinetics and Superagonism

For researchers investigating the pharmacodynamics of G protein-coupled receptors (GPCRs), Tedalinab serves as a well-characterized reference compound for 'superagonism' and fast signaling onset kinetics [3]. Its profile, defined in a 2025 multiplex assay alongside other clinically tested agonists, makes it an essential comparator in studies exploring the relationship between ligand binding kinetics, signaling bias, and in vivo functional outcomes. Using Tedalinab can help validate new kinetic assays or investigate the physiological consequences of rapid CB2 activation [3].

High-Fidelity Positive Control for Target Engagement and Selectivity Assays

The quantitative binding and functional data for Tedalinab—including its hCB2 pKi of 7.93 (Ki ≈ 11.7 nM) and hCB2 pEC50 of 9.21 (EC50 ≈ 0.62 nM)—make it an ideal positive control for establishing and validating new CB2 screening assays [4]. Its sharply contrasting activity at CB1 (hCB1 pKi = 6.01, pEC50 = 6.07) provides a built-in test for assay selectivity and window. For contract research organizations (CROs) or academic core facilities, Tedalinab offers a robust, well-documented reference standard to ensure inter-assay consistency and data reproducibility [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tedalinab

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.